3-chloro-N-ethylquinoxalin-2-amine
Overview
Description
3-chloro-N-ethylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities. This compound has a molecular formula of C10H10ClN3 and a molecular weight of 207.66 g/mol . Quinoxaline derivatives, including this compound, have been extensively studied for their potential therapeutic applications due to their antifungal, antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethylquinoxalin-2-amine typically involves the reaction of 2-chloroquinoxaline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with heating.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Corresponding amine derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
3-chloro-N-ethylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives with potential biological activities.
Biology: Studied for its antimicrobial properties, including antifungal and antibacterial activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethylquinoxalin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to cell death. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The exact molecular pathways and targets involved in these effects are still under investigation .
Comparison with Similar Compounds
3-chloro-N-ethylquinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which serves as the core structure for various derivatives.
2-chloroquinoxaline: A precursor in the synthesis of this compound.
N-ethylquinoxalin-2-amine: A derivative without the chloro substituent, which may exhibit different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
3-chloro-N-ethylquinoxalin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-2-12-10-9(11)13-7-5-3-4-6-8(7)14-10/h3-6H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPHFTUIGINQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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